N'-(2-methylphenyl)sulfonylbenzenecarboximidamide
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Overview
Description
N’-(2-methylphenyl)sulfonylbenzenecarboximidamide is an organic compound with the molecular formula C₁₄H₁₄N₂O₂S It is characterized by the presence of a sulfonyl group attached to a benzenecarboximidamide moiety, with a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylphenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-(2-methylphenyl)sulfonylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylphenyl)sulfonylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenecarboximidamides.
Scientific Research Applications
N’-(2-methylphenyl)sulfonylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-methylphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key molecules involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(2-methylphenyl)sulfonylbenzenecarboximidamide
- N’-(2-methylphenyl)sulfonylbenzenecarboxamide
Uniqueness
N’-(2-methylphenyl)sulfonylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and carboximidamide moieties provide versatility in chemical reactions and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-7-5-6-10-13(11)19(17,18)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVZMNSHZSMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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